molecular formula C18H28FN3O3S B2577901 2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide CAS No. 897613-36-4

2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide

Cat. No. B2577901
CAS RN: 897613-36-4
M. Wt: 385.5
InChI Key: VIDGNBNIOUCZHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are a part of the compound’s structure, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for its biological activity .


Chemical Reactions Analysis

The compound has been found to inhibit the catalytical activity of PARP1 at various concentrations . This suggests that it may have potential applications in the field of medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The piperazine moiety in this compound has been widely employed in drugs due to its biological and pharmaceutical activity. Notable examples include trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers continue to explore novel derivatives for potential therapeutic applications, including antitumor agents and anti-HIV compounds.

Anticancer Research

The synthesis of novel derivatives related to this compound has been investigated for anticancer applications. For instance, pyrazolopyrimidin-4-one derivatives, structurally similar to our compound, have demonstrated potent antitumor activity against various tumor cell lines. Further studies are ongoing to explore their efficacy and mechanisms of action.

Anti-HIV Agents

Indole derivatives, which share some structural features with our compound, have been studied as potential anti-HIV agents. Researchers have reported a series of novel indolyl and oxochromenyl xanthenone derivatives, performing molecular docking studies to assess their anti-HIV-1 activity .

Mechanism of Action

The compound has been found to inhibit the catalytical activity of PARP1 . This suggests that it may act as an inhibitor of human Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

properties

IUPAC Name

2-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN3O3S/c1-3-15(4-2)18(23)20-9-14-26(24,25)22-12-10-21(11-13-22)17-8-6-5-7-16(17)19/h5-8,15H,3-4,9-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDGNBNIOUCZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide

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